molecular formula C9H11ClFN B13610933 2-(chloromethyl)-4-fluoro-N,N-dimethylaniline

2-(chloromethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B13610933
M. Wt: 187.64 g/mol
InChI Key: NQHYXVBCMUWOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-4-fluoro-N,N-dimethylaniline is an organic compound that features a chloromethyl group, a fluorine atom, and a dimethylamino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-fluoro-N,N-dimethylaniline typically involves the chloromethylation of 4-fluoro-N,N-dimethylaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the aniline ring then attack the aldehyde, followed by rearomatization of the ring to form the chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-fluoro-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-chloromethyl-4-fluoroaniline: Similar structure but lacks the dimethylamino group.

    4-fluoro-N,N-dimethylaniline: Similar structure but lacks the chloromethyl group.

    2-chloromethyl-N,N-dimethylaniline: Similar structure but lacks the fluorine atom.

Uniqueness

2-(chloromethyl)-4-fluoro-N,N-dimethylaniline is unique due to the presence of both the chloromethyl and fluorine substituents on the aniline ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science. The fluorine atom enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C9H11ClFN/c1-12(2)9-4-3-8(11)5-7(9)6-10/h3-5H,6H2,1-2H3

InChI Key

NQHYXVBCMUWOGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.